molecular formula C13H14FN3O B2481913 5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine CAS No. 1915566-58-3

5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine

Cat. No. B2481913
CAS RN: 1915566-58-3
M. Wt: 247.273
InChI Key: WHFCUHXHHKGGDX-UHFFFAOYSA-N
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Description

5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine is a chemical compound that is widely used in scientific research. It is a potent inhibitor of several enzymes and has been shown to have significant effects on biological systems.

Mechanism of Action

The mechanism of action of 5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine involves its binding to the active site of the enzymes it inhibits. This binding results in the inhibition of the enzyme's activity, which leads to a disruption of the biological processes that the enzyme is involved in. The inhibition of CDK2 by 5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine results in the arrest of the cell cycle at the G1 phase, which can lead to apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine are dependent on the enzymes it inhibits. Inhibition of CDK2 can lead to the arrest of the cell cycle and apoptosis. Inhibition of protein kinase C can lead to the inhibition of cell signaling pathways, which can affect several biological processes such as cell growth and differentiation. Inhibition of glycogen synthase kinase 3β can affect glucose metabolism and insulin signaling. Inhibition of phosphodiesterase 5 can lead to an increase in intracellular levels of cyclic guanosine monophosphate, which can affect smooth muscle relaxation and vasodilation.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine in lab experiments are its potent inhibitory effects on several enzymes and its ability to affect several biological processes. The limitations of using 5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine are its potential toxicity and its specificity for certain enzymes.

Future Directions

For the use of 5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine in scientific research include its potential use as a therapeutic agent for the treatment of cancer and other diseases. It may also be used in the development of new drugs that target specific enzymes involved in disease processes. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine is a multi-step process that involves the use of several reagents and solvents. The first step involves the reaction of 2-methoxybenzylamine with 2,4-dichloro-5-fluoropyrimidine in the presence of a base such as potassium carbonate. This reaction results in the formation of 5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-chloropyrimidin-4-amine. The second step involves the reduction of the chloro group to an amine group using a reducing agent such as sodium borohydride. This results in the formation of 5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine.

Scientific Research Applications

5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine is widely used in scientific research due to its potent inhibitory effects on several enzymes. It has been shown to be a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which is a key regulator of the cell cycle. It has also been shown to inhibit several other enzymes such as protein kinase C, glycogen synthase kinase 3β, and phosphodiesterase 5. These enzymes are involved in several biological processes such as cell signaling, metabolism, and gene expression.

properties

IUPAC Name

5-fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c1-9-12(14)13(17-8-16-9)15-7-10-5-3-4-6-11(10)18-2/h3-6,8H,7H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFCUHXHHKGGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NCC2=CC=CC=C2OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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